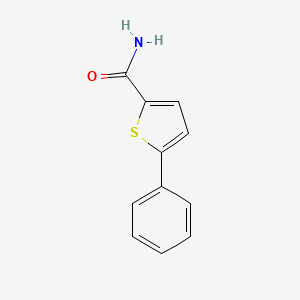
3-phenyl-1H-isochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1H-isochromen-4-one is a heterocyclic compound that belongs to the isocoumarin family. This compound is characterized by a fused benzene and lactone ring system, with a phenyl group attached at the third position. It has garnered significant interest due to its potential biological activities, including antioxidant and antiplatelet properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-isochromen-4-one typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method is the Perkin reaction, where ortho-hydroxybenzaldehyde reacts with phenylacetic acid in the presence of an acid catalyst to form the desired isocoumarin structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Perkin reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, appropriate solvents.
Major Products Formed:
Oxidation: Oxidized isocoumarin derivatives.
Reduction: Reduced isocoumarin derivatives.
Substitution: Halogenated, nitrated, or sulfonated isocoumarin derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-phenyl-1H-isochromen-4-one exerts its effects involves multiple pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative processes, thereby protecting cells from oxidative damage.
Antiplatelet Activity: It inhibits platelet aggregation by interfering with the cyclooxygenase-1 enzyme and arachidonic acid pathways, reducing the formation of thromboxane A2, a potent platelet aggregator.
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Similar structure but with different substitution patterns, leading to varied biological activities.
1H-2-Benzopyran-1-one (Isocoumarin): The parent compound of the isocoumarin family, known for its diverse biological activities.
Uniqueness: 3-Phenyl-1H-isochromen-4-one stands out due to its specific substitution pattern, which imparts unique antioxidant and antiplatelet properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
32521-36-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-phenyl-1H-isochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
SSEOLGLFMGQULT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


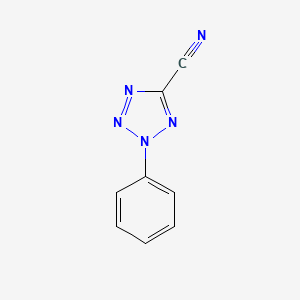
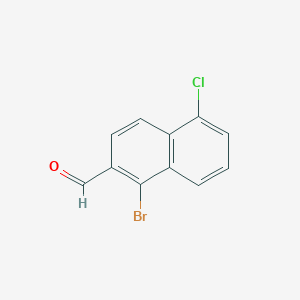

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
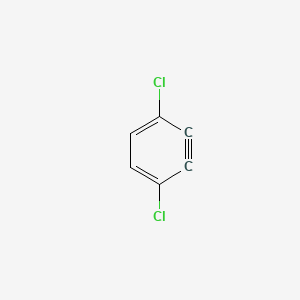
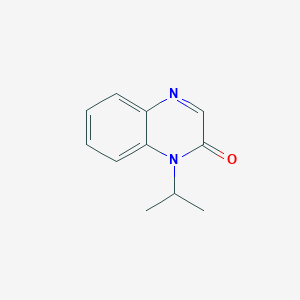
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
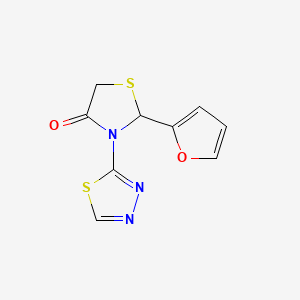
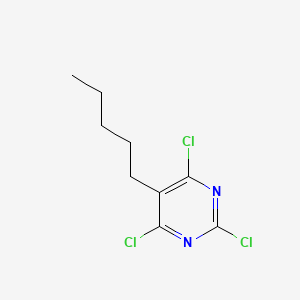
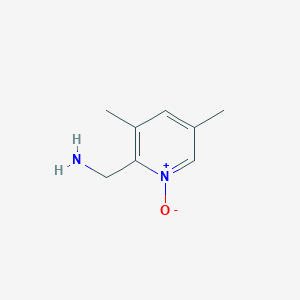
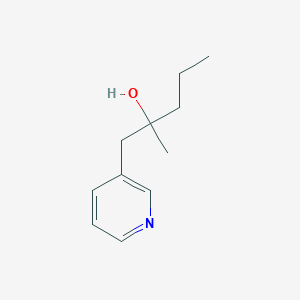
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
